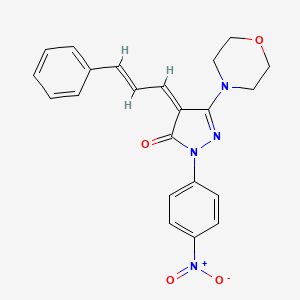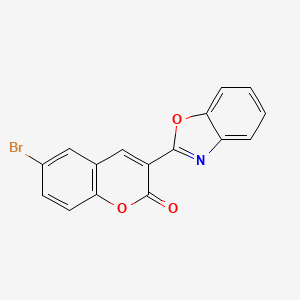![molecular formula C17H16Cl2N2O4 B5370726 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5370726.png)
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved signaling pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Dysregulation of the Notch signaling pathway has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mécanisme D'action
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one inhibits the Notch signaling pathway by inhibiting the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. The Notch receptor is a transmembrane protein that plays a critical role in cell fate determination, differentiation, and proliferation. The Notch receptor is cleaved by the γ-secretase complex, which releases the Notch intracellular domain (NICD) into the cytoplasm. The NICD then translocates to the nucleus and activates the transcription of downstream target genes. Inhibition of the γ-secretase complex by this compound prevents the cleavage of the Notch receptor, thereby inhibiting the Notch signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of the Notch signaling pathway by this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and promote differentiation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly specific for the Notch signaling pathway, which makes it a valuable tool for studying the role of the Notch signaling pathway in various diseases. However, there are also limitations to using this compound in lab experiments. This compound is a reversible inhibitor, which means that its effects are transient and can be reversed by removing the inhibitor. In addition, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one in scientific research. One future direction is the development of more potent and specific inhibitors of the Notch signaling pathway. Another future direction is the use of this compound in combination with other inhibitors to target multiple signaling pathways simultaneously. In addition, the use of this compound in animal models of disease can provide valuable insights into the role of the Notch signaling pathway in disease pathogenesis. Finally, the development of new drug delivery systems for this compound can improve its efficacy and reduce its off-target effects.
Méthodes De Synthèse
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one can be synthesized using a multistep synthetic route. The synthesis of this compound involves the reaction of 3,4-dichloroaniline with morpholine to form 2-(3,4-dichlorophenyl)morpholine. The 2-(3,4-dichlorophenyl)morpholine is then reacted with 5-methoxypyridine-2-carboxylic acid to form this compound. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved signaling pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Dysregulation of the Notch signaling pathway has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. This compound has been shown to inhibit the Notch signaling pathway by inhibiting the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. Inhibition of the Notch signaling pathway by this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and promote differentiation.
Propriétés
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholine-4-carbonyl]-5-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-15-8-20-13(7-14(15)22)17(23)21-4-5-25-16(9-21)10-2-3-11(18)12(19)6-10/h2-3,6-8,16H,4-5,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTIAODYAQYYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
![7-(4-fluorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370655.png)
![3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B5370667.png)

![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370688.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5370696.png)
![3-(2,4-dichlorobenzyl)-1H-indole-1-carbaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5370704.png)
![4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5370708.png)
![(4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}phenyl)methanol](/img/structure/B5370709.png)


![(3R*,4R*)-4-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5370727.png)
![2-methyl-5-{1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5370732.png)